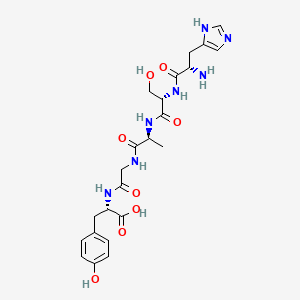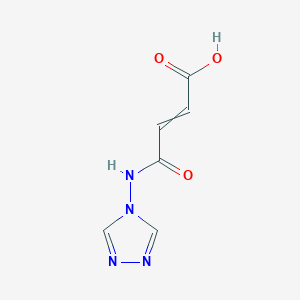
4-Oxo-4-(1,2,4-triazol-4-ylamino)but-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-4-(1,2,4-triazol-4-ylamino)but-2-enoic acid is a chemical compound with the molecular formula C₆H₆N₄O₃ and a molecular weight of 182.13700 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-4-(1,2,4-triazol-4-ylamino)but-2-enoic acid can be achieved through various synthetic routes. One common method involves the aldol-condensation of glyoxylic acid with methyl ketone derivatives under microwave-assisted conditions. This method provides the desired product in moderate to excellent yields for a wide range of substrates.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using similar methods but on a larger scale. The choice of reagents, reaction conditions, and purification techniques may vary depending on the desired purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Oxo-4-(1,2,4-triazol-4-ylamino)but-2-enoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.
Scientific Research Applications
4-Oxo-4-(1,2,4-triazol-4-ylamino)but-2-enoic acid has several scientific research applications, including:
Chemistry: It can be used as a versatile intermediate for the synthesis of other chemical compounds.
Biology: The compound may have potential biological activities, such as antimicrobial and antiviral properties.
Medicine: It could be explored for its therapeutic potential in treating various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
4-Oxo-4-(1,2,4-triazol-4-ylamino)but-2-enoic acid can be compared with other similar compounds, such as 4-oxo-2-butenoic acid and other triazole derivatives. These compounds share structural similarities but may differ in their reactivity, biological activity, and applications.
Comparison with Similar Compounds
4-oxo-2-butenoic acid
1,2,4-triazole derivatives
Other triazole-based compounds
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
649553-98-0 |
|---|---|
Molecular Formula |
C6H6N4O3 |
Molecular Weight |
182.14 g/mol |
IUPAC Name |
4-oxo-4-(1,2,4-triazol-4-ylamino)but-2-enoic acid |
InChI |
InChI=1S/C6H6N4O3/c11-5(1-2-6(12)13)9-10-3-7-8-4-10/h1-4H,(H,9,11)(H,12,13) |
InChI Key |
JNBWMECLDXLJIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=CN1NC(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-cyano-7-[(methoxymethyl)amino]-7-oxoheptanoate](/img/structure/B15169252.png)
![9-(3,4-Dichlorophenoxy)-3-azaspiro[5.5]undecane](/img/structure/B15169255.png)
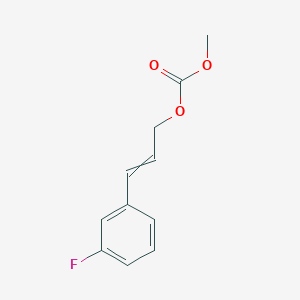


![1-[5-(3-Methoxybenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B15169276.png)
![8-Hydroxy-N-[2-(pyridin-2-yl)ethyl]quinoline-2-carboxamide](/img/structure/B15169277.png)
![N-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]propanoyl}-L-cysteine](/img/structure/B15169283.png)
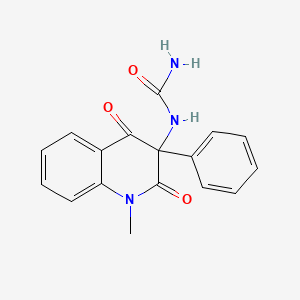
![2-[2-Nitro-2-(thiophen-2-yl)ethenyl]-5-(thiophen-2-yl)furan](/img/structure/B15169293.png)
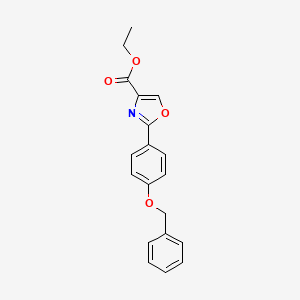
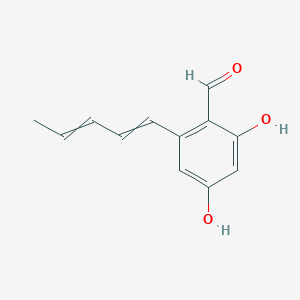
![2'H-Spiro[indene-1,4'-piperidine]-2',3(2H)-dione](/img/structure/B15169324.png)
